Abl protein tyrosine kinase substrate

Kinase Selectivity Abl vs. Src Specificity Profiling

Abl protein tyrosine kinase substrate, also known as Abltide (sequence: EAIYAAPFAKKK or KKGEAIYAAPFA-NH2, CAS: 1377320-37-0), is a synthetic 12-amino acid peptide that serves as the optimized substrate for Abelson (Abl) tyrosine kinase. As a key reagent in kinase activity assays, this peptide enables the specific quantification of Abl kinase activity in vitro, including both wild-type c-Abl and the oncogenic Bcr-Abl fusion protein.

Molecular Formula C60H93N15O15
Molecular Weight 1264.5 g/mol
Cat. No. B15580205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbl protein tyrosine kinase substrate
Molecular FormulaC60H93N15O15
Molecular Weight1264.5 g/mol
Structural Identifiers
InChIInChI=1S/C60H93N15O15/c1-7-33(2)49(74-52(82)36(5)67-55(85)43(25-26-48(78)79)70-47(77)32-65-54(84)42(19-12-14-28-62)71-53(83)41(63)18-11-13-27-61)59(89)73-45(31-39-21-23-40(76)24-22-39)57(87)68-35(4)51(81)69-37(6)60(90)75-29-15-20-46(75)58(88)72-44(30-38-16-9-8-10-17-38)56(86)66-34(3)50(64)80/h8-10,16-17,21-24,33-37,41-46,49,76H,7,11-15,18-20,25-32,61-63H2,1-6H3,(H2,64,80)(H,65,84)(H,66,86)(H,67,85)(H,68,87)(H,69,81)(H,70,77)(H,71,83)(H,72,88)(H,73,89)(H,74,82)(H,78,79)/t33-,34-,35-,36-,37-,41-,42-,43-,44-,45-,46-,49-/m0/s1
InChIKeyWOEYLBHGXWOZOC-VHCTZGMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Abl Protein Tyrosine Kinase Substrate (Abltide): A Critical Tool for Selective ABL Kinase Activity Quantification and Inhibitor Screening


Abl protein tyrosine kinase substrate, also known as Abltide (sequence: EAIYAAPFAKKK or KKGEAIYAAPFA-NH2, CAS: 1377320-37-0), is a synthetic 12-amino acid peptide that serves as the optimized substrate for Abelson (Abl) tyrosine kinase [1]. As a key reagent in kinase activity assays, this peptide enables the specific quantification of Abl kinase activity in vitro, including both wild-type c-Abl and the oncogenic Bcr-Abl fusion protein [2]. Its well-characterized kinetic parameters and validated performance across multiple assay formats make it an indispensable tool for research on chronic myeloid leukemia (CML) and Abl-mediated signaling pathways [3].

Specificity
Defined 12‑mer peptide substrate for c‑Abl and Bcr‑Abl
Assay Type
Optimized for quantitative kinase activity measurements
Workflow
Compatible with homogeneous HTS formats

Why Generic Tyrosine Kinase Substrates Cannot Replace Abl Protein Tyrosine Kinase Substrate for Robust ABL-Specific Assays


Generic tyrosine kinase substrates, such as poly(Glu-Tyr) or random peptide libraries, lack the sequence-specific recognition elements required for selective Abl kinase phosphorylation, leading to high background noise, cross-reactivity with other kinases (e.g., Src-family kinases), and unreliable quantification of Abl activity in complex biological samples [1]. Abltide was rationally designed through peptide library screening to contain the optimal consensus sequence (EAIYAAPFAKKK) for Abl kinase recognition, ensuring high catalytic efficiency and specificity that generic substrates cannot match [2]. Using a non-optimized substrate introduces significant variability in kinetic measurements, compromises assay sensitivity, and undermines the reproducibility of inhibitor screening campaigns [3].

! Generic poly(Glu:Tyr) substrates yield batch‑dependent signals and prevent kinetic constant determination.
! Src‑family kinase cross‑reactivity in alternative peptides may confound inhibitor profiling.
! Lower‑affinity substrates may reduce assay sensitivity and require more enzyme.

Quantitative Comparative Evidence for Abl Protein Tyrosine Kinase Substrate (Abltide): Superior Selectivity, Kinetic Performance, and Assay Compatibility


Abltide Exhibits Superior Kinase Selectivity Over c-Src Compared to Generic Substrates at Physiologically Relevant Peptide Concentrations

Abl protein tyrosine kinase substrate (Abltide) demonstrates high selectivity for Abl kinase over the closely related c-Src kinase, a critical differentiation from generic substrates that lack kinase specificity. At a substrate concentration of 20 µM, Abltide is preferentially phosphorylated by Abl kinase compared to c-Src kinase, establishing it as a selective tool for quantifying Abl-specific activity in vitro [1]. This contrasts with commonly used generic tyrosine kinase substrates like poly(Glu-Tyr) (4:1), which are efficiently phosphorylated by a broad range of tyrosine kinases, including Src, Yes, and Fyn, thus introducing cross-reactivity and background signal in complex samples [2].

Higher Affinity for c‑Abl
Cross-study comparable
Km = 4 µM (Abltide) vs SRCtide 14 µM, LYNtide 18 µM
Supports lower enzyme usage and detection of low-activity samples.
Poly(Glu:Tyr) not saturable.
Kinase Selectivity Abl vs. Src Specificity Profiling

Abltide Displays a Low Michaelis-Menten Constant (Km) for Abl Kinase, Enabling High-Affinity Detection Compared to Alternative Peptide Substrates

The Michaelis-Menten constant (Km) of Abltide for Abl kinase is approximately 4-4.5 µM, indicating high-affinity binding that is essential for sensitive detection of Abl activity in biochemical assays [1]. This value is significantly lower than Km values reported for alternative, non-optimized peptide substrates of Abl, which can exceed 30-40 µM in some assay systems, demonstrating Abltide's superior binding efficiency [2].

Enhanced Catalytic Efficiency
Cross-study comparable
kcat/Km = 2.3 s⁻¹ µM⁻¹
Enables sensitive detection with reduced enzyme and time.
Enzyme Kinetics Km Determination Substrate Affinity

Abltide Exhibits High Catalytic Efficiency (kcat/Km) with Abl Kinase, Facilitating Robust Signal Generation in Assays

The catalytic efficiency (kcat/Km) of Abltide for Abl kinase, determined to be approximately 2.3 s⁻¹µM⁻¹, represents a key performance metric that distinguishes it from less efficient substrates [1]. This high efficiency ensures rapid substrate turnover and robust signal generation, even at low kinase concentrations, which is critical for miniaturized and high-throughput screening assays. In contrast, generic substrates or those with suboptimal sequences often exhibit significantly lower kcat/Km values, requiring higher enzyme concentrations or longer incubation times to achieve comparable signal-to-noise ratios [2].

Minimal c‑Src Cross‑Reactivity
Direct head-to-head
Ki >100 µM for c‑Src; SRCtide Km = 14 µM, kcat/Km = 0.21 µM⁻¹ s⁻¹
Reduces background in immunoprecipitated or mixed kinase samples.
Catalytic Efficiency Turnover Number Signal Amplification

Abltide Demonstrates Validated Performance in Robust, Reproducible Solid-Phase Kinase Assays with Recombinant and Endogenous Bcr-Abl

Abltide has been extensively validated in solid-phase kinase assays, including those utilizing agarose bead-immobilized substrates, demonstrating equivalent specificity, sensitivity, and reproducibility for detecting recombinant c-Abl and endogenous Bcr-Abl activity from whole cell extracts [1]. This robust performance, documented with coefficient of variation (CV) values typically below 15% for intra- and inter-assay precision, ensures reliable and consistent results across different laboratories and experimental conditions. This contrasts with alternative detection methods that may suffer from higher variability due to substrate instability or inconsistent enzyme-substrate interactions [2].

Cytosolic Stability (Stabilized)
Class-level inference
t1/2 = 20.3 min (β‑turn variant) vs 0.5 min (control)
Supports lysate‑based kinase assay design.
Unmodified peptide more labile; data from stabilized derivative.
Assay Validation Solid-Phase Assay Reproducibility

Abltide Formulations Offer Superior Long-Term Stability and Lot-to-Lot Consistency Compared to Custom-Synthesized Peptides

Commercially available Abl protein tyrosine kinase substrate (Abltide) is provided as a lyophilized powder with defined storage conditions that ensure long-term stability (e.g., 2 years at -20°C) and is routinely evaluated for activity in in vitro Abl-family kinase assays . This rigorous quality control, including HPLC purity analysis (≥95% by peak area) and mass spectrometry confirmation, minimizes lot-to-lot variability and ensures consistent performance across experiments [1]. In contrast, custom-synthesized peptides may exhibit variable purity, inconsistent formulation, and undefined storage stability, leading to irreproducible results and wasted resources.

HTS Compatibility
Direct head-to-head
Z′ >0.5, S:B >10 in 384‑well IMAP® FP format vs wash‑based poly(Glu:Tyr)
Reduces labor and variability in large‑scale screening.
Reagent Stability Quality Control Lot Consistency

Optimal Application Scenarios for Abl Protein Tyrosine Kinase Substrate: From High-Throughput Inhibitor Screening to Clinical Kinase Activity Monitoring


High-Throughput Screening of Bcr-Abl Kinase Inhibitors for Chronic Myeloid Leukemia Drug Discovery

Abltide is the preferred substrate for developing robust and miniaturized high-throughput screening (HTS) assays to identify novel Bcr-Abl kinase inhibitors. Its low Km (4-4.5 µM) and high catalytic efficiency (kcat/Km = 2.3 s⁻¹µM⁻¹) [1] enable sensitive detection of kinase activity with minimal enzyme and substrate consumption, reducing assay costs. Furthermore, its validated performance in solid-phase assays with endogenous Bcr-Abl from cell extracts [2] ensures that hits identified in biochemical screens translate to cell-based models of CML, accelerating the drug discovery pipeline.

Quantitative Monitoring of Abl Kinase Activity in Clinical Samples for Personalized CML Therapy

For clinical research laboratories monitoring Bcr-Abl kinase activity in patient samples to assess treatment response or resistance, Abltide provides the necessary selectivity and reproducibility. Its preferential phosphorylation by Abl over Src kinases at 20 µM [3] minimizes background from other tyrosine kinases present in peripheral blood mononuclear cells or bone marrow aspirates. The documented inter- and intra-assay precision (<10% CV) of Abltide-based LC-MS methods [4] supports the quantitative rigor required for clinical decision-making, such as confirming molecular remission or detecting emerging resistance mutations.

Biochemical Characterization of Drug-Resistant Abl Kinase Mutants

Abltide serves as a universal substrate for characterizing the enzymatic activity and inhibitor sensitivity of clinically relevant Abl kinase domain mutations (e.g., T315I, Y253H). Since the substrate binding site is generally unaffected by these mutations, Abltide can be used to directly compare kinetic parameters (Km, kcat) and inhibitor IC50 values between wild-type and mutant Abl kinases [5]. This application is critical for understanding resistance mechanisms and developing next-generation inhibitors that overcome imatinib resistance.

Development of Novel Biosensors for Spatiotemporal Monitoring of Abl Kinase Activity in Living Cells

The optimized Abltide sequence serves as the foundation for designing genetically encoded or nanoparticle-based biosensors for Abl kinase activity. Its high affinity and specificity for Abl [3] ensure that the biosensor reports specifically on Abl activity, even in the complex cellular milieu. For example, Abltide-functionalized polymeric nanoparticles have been developed to detect Abl kinase activity in cell lysates with high sensitivity [6], paving the way for real-time, live-cell imaging of Abl signaling dynamics.

Application
Selection Property
Validation Focus
Bcr‑Abl inhibitor screening for CML research
Homogeneous assay‑ready substrate
Z′ factor and signal‑to‑background review
c‑Abl activity profiling in selectivity panels
Low Src‑family cross‑reactivity
Abl‑specific signal in mixed kinase samples
Kinetic characterization of Abl drug‑resistant mutants
Defined kinetic baseline (Km, kcat/Km)
Mutant vs wild‑type catalytic efficiency
Lysate‑based Bcr‑Abl activity measurement in research models
Stabilized peptide derivatives available
Substrate stability in cytosolic lysates

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